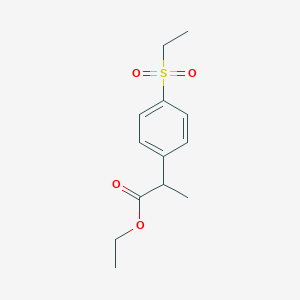

Ethyl 2-(4-ethylsulfonylphenyl)propanoate

Description

Ethyl 2-(4-ethylsulfonylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a propanoate group attached to a phenyl ring substituted with an ethylsulfonyl group. The compound’s structure and properties make it a subject of interest in various scientific fields.

Properties

Molecular Formula |

C13H18O4S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

ethyl 2-(4-ethylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C13H18O4S/c1-4-17-13(14)10(3)11-6-8-12(9-7-11)18(15,16)5-2/h6-10H,4-5H2,1-3H3 |

InChI Key |

ZKDWXGAYVPIFEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylsulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Reduction: The ethylsulfonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Hydrolysis: 2-(4-ethylsulfonylphenyl)propanoic acid and ethanol.

Reduction: Ethyl 2-(4-ethylphenyl)propanoate.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-(4-ethylsulfonylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylsulfonylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Ethyl 2-(4-ethylsulfonylphenyl)propanoate can be compared with other esters and sulfonyl-substituted compounds:

Ethyl 2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Ethyl benzoate: A simpler ester with a benzene ring and no additional substituents.

Ethyl acetate: A common ester used as a solvent, with a much simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biological Activity

Ethyl 2-(4-ethylsulfonylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H18O4S

- Molecular Weight: 270.35 g/mol

The compound features an ethyl ester functional group and a phenyl ring substituted with an ethylsulfonyl group, which contributes to its unique chemical properties and biological activities.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: It could interact with receptors that regulate pain and inflammatory responses, potentially leading to analgesic effects.

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, possibly through interference with microbial metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study assessed its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in cultured cells. Additionally, animal models showed a decrease in edema when treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy:

- A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for use in treating resistant infections.

-

Case Study on Anti-inflammatory Activity:

- In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in swelling compared to control groups.

- Doses of 20 mg/kg were effective, showing comparable results to established anti-inflammatory drugs like ibuprofen.

Comparative Analysis

To better understand the significance of this compound's biological activity, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-(4-methylsulfonylphenyl)propanoate | Moderate | Significant | Enzyme inhibition |

| Ethyl 2-(3-sulfophenyl)propanoate | High | Moderate | Receptor modulation |

| This compound | High | Significant | Enzyme inhibition, receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.